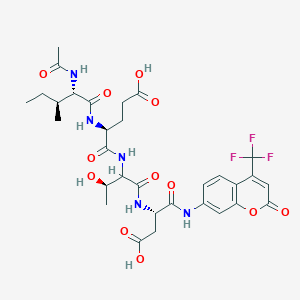
Ac-IETD-AFC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-IETD-AFC is a fluorogenic substrate for caspase-8, caspase-3, caspase-10, and granzyme B . It contains the acetyl (Ac) moiety and is recognized by caspase-8-mediated proteolysis . This substrate is hydrolyzed by caspase-8 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC) .
Chemical Reactions Analysis
This compound is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8 . This substrate is cleaved between D and AFC, releasing the fluorogenic AFC, which is detected by spectrofluorometry . When coupled to an aldehyde group (CHO), the IETD tetrapeptide functions as a potent inhibitor of caspase activity and can be used to block caspase-8 mediated cleavage of this compound .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 729.65 . It is soluble in DMSO at a concentration of 73 mg/mL, but it is insoluble in water .Aplicaciones Científicas De Investigación
Ensayo de Actividad de Caspasa-8
Ac-IETD-AFC es un sustrato de tetrapéptido sintético que es escindido por la caspasa-8 humana activa . Este sustrato se escinde entre D y AFC, liberando el AFC fluorogénico, que se detecta mediante espectrofluorometría . Se utiliza en ensayos de proteasas para demostrar la actividad de la enzima caspasa-8 .
Cuantificación de la Apoptosis
This compound se utiliza en la cuantificación de la apoptosis y la medición de la actividad de la caspasa . Se trata con lisados de células apoptóticas o con caspasa-8 purificada y activa, se libera AFC . La liberación de AFC indica la ocurrencia de apoptosis .
Inhibidor de la Actividad de la Caspasa
Cuando se acopla a un grupo aldehído (CHO), el tetrapéptido IETD funciona como un potente inhibidor de la actividad de la caspasa y se puede utilizar para bloquear la escisión mediada por caspasa-8 de this compound .
Investigación sobre el Cáncer
This compound se ha utilizado en la investigación sobre el cáncer, específicamente en estudios relacionados con las células del cáncer de páncreas . Se utilizó para medir la actividad de la caspasa en un estudio que investigaba el papel de la fosforilación oxidativa en la muerte celular inducida por limonoides de neem .
Investigación sobre el Envejecimiento
En la investigación sobre el envejecimiento, this compound se ha utilizado en ensayos de actividad de la caspasa para estudiar alteraciones específicas de los órganos en la expresión de la caspasa y la proteólisis de STK3 durante el proceso de envejecimiento<a aria-label="2: " data-citationid="ea045e5b-ca39-f1d8-ccd2-3747b111385d-30" h="ID=SERP,5015.1"
Mecanismo De Acción
Target of Action
Ac-IETD-AFC is a fluorogenic substrate primarily targeted towards caspase-8 . Caspases are a family of cysteine-dependent proteases that play essential roles in apoptosis, proliferation, and inflammation . In addition to caspase-8, this compound is also a substrate for caspase-3 processing enzyme, caspase-10, and granzyme B .
Mode of Action
This compound interacts with its targets by getting cleaved by the active human caspase-8 . This substrate is cleaved between D and AFC (7-Amino-4-trifluoromethylcoumarin), releasing the fluorogenic AFC, which can be detected by spectrofluorometry .
Biochemical Pathways
The cleavage of this compound by caspase-8 is a part of the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process, and dysregulation of this process has been linked to various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . The cleavage of this compound can be used to study the events downstream of caspase-8 activation .
Pharmacokinetics
It is known that the compound is supplied as 2 mm in dmso and is soluble in dmso . It is recommended to store the compound at -20°C .
Result of Action
The cleavage of this compound by active caspase-8 releases the fluorogenic AFC. This release can be monitored in a spectrofluorometer at an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm . This allows for the identification and quantification of caspase-8 activity in apoptotic cell lysates .
Action Environment
The action of this compound is sensitive to environmental factors. The compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to protect the compound from light and moisture .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ac-IETD-AFC plays a significant role in biochemical reactions, particularly as a substrate for caspase-8, caspase-3 processing enzyme, caspase-10, and granzyme B . It interacts with these enzymes, which cleave the substrate between D and AFC, releasing the fluorogenic AFC .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for caspases and granzyme B . These enzymes are involved in apoptosis, a form of programmed cell death, and other cellular processes . The cleavage of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by caspases and granzyme B . This cleavage releases the fluorogenic AFC, which can be detected by spectrofluorometry . The cleavage of this compound can also be inhibited by the IETD tetrapeptide when it is coupled to an aldehyde group (CHO), demonstrating the specificity of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the product is crucial for its effectiveness, and it is recommended to avoid repeated freeze-thaw cycles . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to apoptosis . It interacts with caspases and granzyme B, which play crucial roles in these pathways .
Subcellular Localization
Given its role as a substrate for caspases and granzyme B, it is likely to be found in locations where these enzymes are active .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ac-IETD-AFC can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Ile-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Thr-OH", "Fmoc-Asp(OtBu)-OH", "AFC", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "EDT", "DIEA", "Piperidine", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Acetonitrile", "Ethyl acetate", "N,N-Dimethylformamide", "N-Methylpyrrolidone", "Pyridine", "Toluene", "Hexanes", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Fmoc-Ile-OH is coupled to Wang resin using HBTU/DIPEA/DMF.", "2. Fmoc-Glu(OtBu)-OH is coupled to the resin using HBTU/DIPEA/DMF.", "3. Fmoc-Thr-OH is coupled to the resin using HBTU/DIPEA/DMF.", "4. Fmoc-Asp(OtBu)-OH is coupled to the resin using HBTU/DIPEA/DMF.", "5. AFC is coupled to the resin using HBTU/DIPEA/DMF.", "6. The peptide is cleaved from the resin using TFA/EDT/DIEA.", "7. The crude peptide is purified using reverse-phase HPLC.", "8. Acetic anhydride and triethylamine are added to the purified peptide to acetylate the N-terminus.", "9. The peptide is precipitated using cold diethyl ether.", "10. The peptide is dissolved in water and lyophilized to obtain Ac-IETD-AFC." ] } | |
Número CAS |
211990-57-7 |
Fórmula molecular |
C31H38F3N5O12 |
Peso molecular |
729.7 g/mol |
Nombre IUPAC |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45) |
Clave InChI |
CGUOWXRXLQXOKO-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Sinónimos |
N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin |
Origen del producto |
United States |
Q1: What is Ac-IETD-AFC and how is it used to study apoptosis?
A1: this compound (Acetyl-Ile-Glu-Thr-Asp-AFC) is a fluorogenic substrate specifically designed for detecting and measuring the activity of caspase-8, a key protease involved in apoptosis. [, ]
- Detection: AFC is fluorescent, allowing for the quantitative measurement of caspase-8 activity. The increase in fluorescence directly correlates with caspase-8 activity levels. [, ]
Q2: The research papers mention the "mitochondria pathway of apoptosis." How is caspase-8, the target of this compound, involved in this pathway?
A2: There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
- Caspase-8's role: While often associated with the extrinsic pathway, caspase-8 can play a role in the mitochondrial pathway in certain cell types or under specific conditions. []
- Connecting the pathways: In some cases, active caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria, triggering the intrinsic apoptotic pathway. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


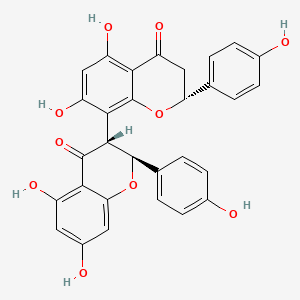



![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)
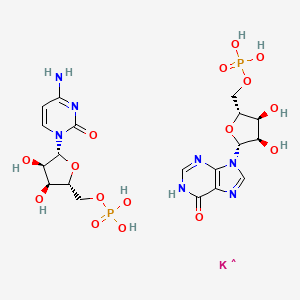


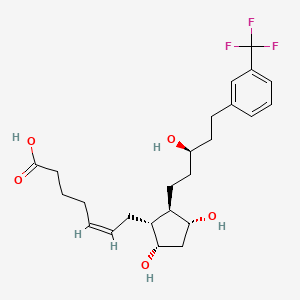

![[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B593259.png)
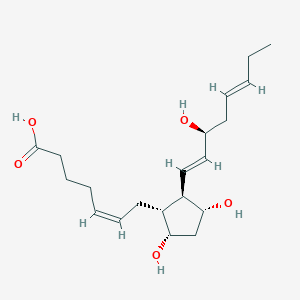
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)
